N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a methyl group at position 5 and a phenyl group at position 2. The thiophene-3-carboxamide moiety is attached to the oxazolopyridine scaffold via an amide linkage.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-14(20-16(22)13-7-8-24-10-13)9-15-18(19-11)23-17(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKARLNNVOXCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom, followed by its replacement with an oxygen atom to form the oxazolo[5,4-b]pyridine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiophene ring.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using various amines or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide has been studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and luminescent materials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Heterocycles: The target compound’s oxazolo[5,4-b]pyridine core differs from the furo[2,3-b]pyridine () and thiazolo[5,4-b]pyridine () scaffolds. Oxygen in oxazole/furan vs. The pyridazine core in introduces a six-membered ring with two nitrogen atoms, contrasting with the five-membered oxazole ring in the target compound .
Substituent Effects :
- The 4-fluorophenyl and trifluoroethyl groups in enhance lipophilicity and metabolic stability compared to the target compound’s phenyl and methyl substituents .
- The urea linkage in may confer stronger hydrogen-bonding capacity relative to the carboxamide group in the target compound .
Functional Group Positioning :
- Thiophene-3-carboxamide (target) vs. thiophene-2-carboxamide () alters steric and electronic profiles, influencing molecular recognition .
Implications for Drug Design
Solubility and Bioavailability: Fluorinated and trifluoroethyl groups () may reduce aqueous solubility but improve membrane permeability compared to the target compound’s non-fluorinated substituents . The thioether bridge in could increase metabolic liability compared to the stable amide bond in the target compound .
Synthetic Complexity :
- The benzo[d][1,3]dioxole moiety in introduces synthetic challenges due to its fused aromatic system, whereas the target compound’s simpler phenyl group may streamline synthesis .
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that combines elements from both oxazole and thiophene rings. Its molecular formula is , with a molecular weight of approximately 286.35 g/mol. The presence of various functional groups contributes to its biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 0.50 |
| Candida albicans | 0.75 |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been shown to possess anti-inflammatory properties . In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity Evaluation : A systematic study assessed various derivatives of similar compounds, highlighting that modifications in the structure can significantly enhance antimicrobial potency. The study found that this compound outperformed many analogs in terms of efficacy against resistant strains .
- Docking Studies : Molecular docking studies revealed strong binding interactions between the compound and target proteins involved in bacterial cell wall synthesis, such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a promising mechanism for antibacterial action .
- Cytotoxicity Assays : The compound was also tested for cytotoxicity against human cancer cell lines (e.g., HeLa and A549). Results indicated selective cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound | Activity Type | Potency (MIC) |
|---|---|---|
| N-(5-methyl-2-phenyloxazolo[5,4-b]pyridine) | Antimicrobial | 0.25 µM |
| 2-Aminomethyl-5-methylthiazolo[4,5-b]pyridine | Antitumor | IC50 = 10 µM |
| Thiazolo[5,4-b]pyridine derivatives | Antibacterial | 0.30 µM |
This table illustrates that while similar compounds exhibit significant biological activities, this compound shows particularly strong antimicrobial effects .
Q & A
Q. What structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Analog Synthesis : Replace thiophene-3-carboxamide with furan or pyrrole rings to modulate lipophilicity .
- Bioisosteric Replacement : Substitute the 5-methyl group with CF3 to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
